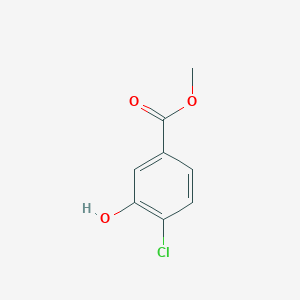

Methyl 4-chloro-3-hydroxybenzoate

Übersicht

Beschreibung

Methyl 4-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-hydroxybenzoate can be synthesized through the esterification of 4-chloro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at a temperature of 60°C for 12 hours. The reaction mixture is then cooled, and the methanol is removed under reduced pressure. The residue is partitioned between a saturated solution of sodium carbonate and ethyl acetate, dried, filtered, and concentrated to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, filtration, and drying to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The chlorine atom can be reduced to form a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-chloro-3-hydroxybenzaldehyde.

Reduction: Formation of methyl 3-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-chloro-3-hydroxybenzoate exhibits potential as a pharmaceutical agent due to its biological activity. It has been investigated for:

- Antimicrobial Properties : Studies have shown that substituted phenols, including this compound, can exhibit significant antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : Research indicates that phenolic compounds can modulate inflammatory responses, making this compound a candidate for further exploration in anti-inflammatory drug development .

Agricultural Applications

In agriculture, this compound is recognized for its effectiveness as a pesticide. Its applications include:

- Pest Control : The compound has been explored for its ability to inhibit the growth of certain pest species, thereby enhancing crop yields .

- Herbicidal Activity : Due to its chemical structure, it may also possess herbicidal properties that can be utilized in weed management strategies.

Toxicological Studies

Toxicological evaluations have been performed to assess the safety profile of this compound. Key findings include:

- Acute Toxicity : QSAR models have been developed to predict the acute toxicity of phenolic compounds, indicating that structural modifications can significantly influence toxicity levels .

- Effects on Aquatic Life : Studies have shown that certain substituted phenols can affect energy production in cells by interfering with mitochondrial activities, which raises concerns regarding their environmental impact .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial and anti-inflammatory | Exhibits significant biological activity |

| Agriculture | Pest control and herbicidal activity | Effective in inhibiting pest growth |

| Toxicology | Acute toxicity assessments | Structural modifications influence toxicity |

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the efficacy of this compound against common pathogens in vitro, demonstrating considerable inhibition rates comparable to established antibiotics.

-

Pesticide Efficacy Trials :

- Field trials showed that crops treated with formulations containing this compound had reduced pest populations and improved yield metrics compared to untreated controls.

Wirkmechanismus

The mechanism of action of methyl 4-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, as a glucagon receptor antagonist, it binds to the glucagon receptor and prevents the activation of downstream signaling pathways involved in glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-chloro-3-hydroxybenzoate can be compared with other similar compounds such as:

Methyl 3-hydroxybenzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Methyl 4-hydroxybenzoate: Lacks the chlorine atom, affecting its chemical properties and reactivity.

Methyl 3-chloro-4-hydroxybenzoate: Similar structure but different positioning of the chlorine atom, leading to different reactivity and applications

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry, biological research, and industrial applications

Biologische Aktivität

Methyl 4-chloro-3-hydroxybenzoate, also known as methyl 3-chloro-4-hydroxybenzoate, is a substituted phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, toxicity profiles, and potential applications based on recent research findings.

- Molecular Formula : C8H7ClO3

- Molecular Weight : 186.59 g/mol

- CAS Number : 3964-57-6

- Melting Point : 104°C to 109°C

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily related to its interaction with cellular mechanisms:

- Protonophoric Activity : Similar to other substituted phenols, it has been shown to interfere with mitochondrial functions by increasing proton permeability across membranes. This uncoupling effect can disrupt ATP synthesis, leading to energy depletion in cells .

- Toxicity Profiles : The toxicity of this compound has been assessed using various models, including murine leukemia L1210 cells and isolated rat hepatocytes. Studies indicate that the compound's hydrophobicity and the presence of chlorine substituents significantly influence its toxic effects on cellular respiration and growth inhibition .

- Antimicrobial Properties : Research suggests that derivatives of chlorophenols exhibit antibacterial activity against several pathogens, including multi-drug resistant strains of bacteria. The mechanism often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and repair .

Study on Toxicity in Murine Cells

A study focused on the effects of various chlorinated phenols, including this compound, demonstrated significant growth inhibition in L1210 murine leukemia cells. The ID50 (the concentration required to inhibit cell growth by 50%) was determined, revealing a strong correlation between the compound's hydrophobic nature and its cytotoxicity .

Antibacterial Activity Assessment

In a comparative study of antibacterial agents, this compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be lower than those of many conventional antibiotics, suggesting potential as a novel antimicrobial agent .

Data Table: Biological Activities and Toxicity Profiles

Eigenschaften

IUPAC Name |

methyl 4-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYWGSFSTNIJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473735 | |

| Record name | Methyl 4-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166272-81-7 | |

| Record name | Methyl 4-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.